molecular formula C15H12ClN3O5 B2667852 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide CAS No. 313250-59-8

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide

Cat. No.: B2667852
CAS No.: 313250-59-8
M. Wt: 349.73
InChI Key: SWMVCYRHDHLISW-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications. It has a molecular weight of 242.66 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11ClN2O3/c1-6-3-7(2)10(12-9(14)5-11)8(4-6)13(15)16/h3-4H,5H2,1-2H3,(H,12,14) .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

One application involves the study of reductive chemistry in novel bioreductive drugs, where compounds similar to 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide show selective toxicity for hypoxic cells. This toxicity is due to oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine, highlighting the compound's potential in developing hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).

Metabolism and Mutagenicity

Another study focuses on the metabolism of compounds like this compound, investigating their mutagenicity and bioavailability. The research found that the mutagenicity of such compounds depends on nitroreduction, which is a critical factor in their pharmacokinetic profile and potential as chemopreventive agents (Kapetanovic et al., 2012).

Synthesis and Chemical Properties

Research on the synthesis of chlorantraniliprole, a pesticide, starting from materials including 3-methyl-2-nitrobenzoic acid, demonstrates the relevance of such chemical transformations in creating key intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide. This showcases the compound's role in the synthesis of agriculturally important chemicals (Chen Yi-fen et al., 2010).

Crystal Engineering

Furthermore, the compound's involvement in crystal engineering is notable. Studies on molecular tapes mediated via hydrogen bonds and weak interactions in complexes highlight the potential of this compound derivatives in designing materials with specific crystal properties (Saha et al., 2005).

Hypoxia-Selective Antitumor Agents

Another line of research involves the synthesis and evaluation of hypoxia-selective cytotoxins, exploring different isomers' cytotoxicity under hypoxic conditions. Such studies contribute to understanding how modifications to the nitrobenzamide structure affect its therapeutic potential, particularly in targeting hypoxic tumor cells (Palmer et al., 1996).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-8-5-9(2)14(13(6-8)19(23)24)17-15(20)11-7-10(18(21)22)3-4-12(11)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMVCYRHDHLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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